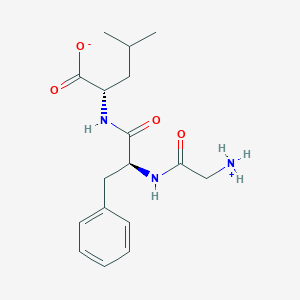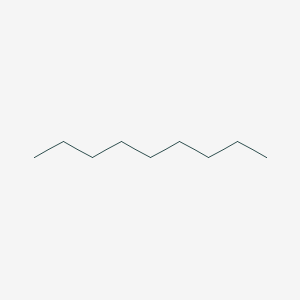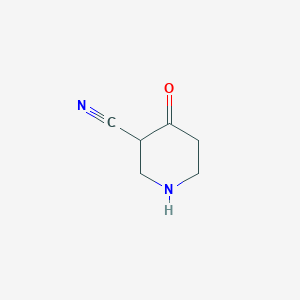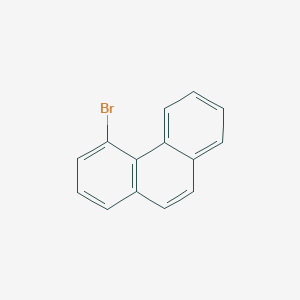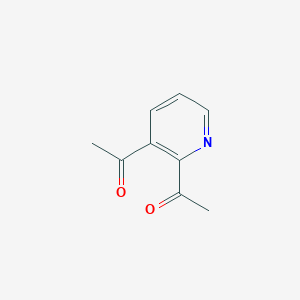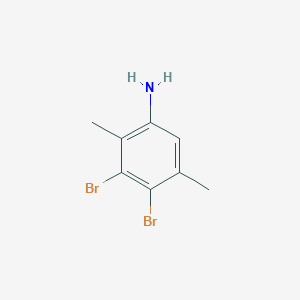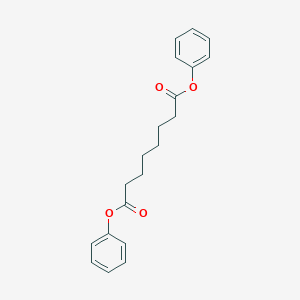
Diphenyl suberate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl suberate (DPS) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DPS is a type of ester that is widely used in various fields, including biochemistry, pharmacology, and organic chemistry.
Mécanisme D'action
The mechanism of action of Diphenyl suberate is not fully understood, but it is believed to involve the formation of inclusion complexes with various organic compounds. Diphenyl suberate has a high affinity for aromatic compounds, and it has been shown to form inclusion complexes with a wide range of organic molecules, including drugs, dyes, and surfactants.
Effets Biochimiques Et Physiologiques
Diphenyl suberate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. Diphenyl suberate has also been shown to have antioxidant properties and can scavenge free radicals in vitro. In addition, Diphenyl suberate has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Diphenyl suberate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Diphenyl suberate is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, Diphenyl suberate has some limitations for use in lab experiments. It has a relatively low melting point, which can make it difficult to handle at high temperatures. In addition, Diphenyl suberate can be toxic in high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Diphenyl suberate in scientific research. One potential application is in the development of new drugs, where Diphenyl suberate can be used as a carrier molecule to improve the solubility and bioavailability of poorly soluble drugs. Diphenyl suberate can also be used in the development of new materials, where it can be used as a building block for the synthesis of novel polymers and supramolecular structures. Finally, Diphenyl suberate can be used in the development of new analytical techniques, where it can be used as a probe molecule to study the properties of various organic compounds.
Méthodes De Synthèse
The synthesis of Diphenyl suberate involves the reaction of phenol with phthalic anhydride in the presence of a catalyst, followed by the esterification of the resulting product with phenol. The reaction is typically carried out under high temperature and pressure conditions, and the yield of Diphenyl suberate can be improved by optimizing the reaction parameters.
Applications De Recherche Scientifique
Diphenyl suberate has been widely used in scientific research due to its unique properties, including its ability to form inclusion complexes with various organic compounds. Diphenyl suberate is commonly used as a host molecule in supramolecular chemistry, where it is used to encapsulate guest molecules and study their properties. Diphenyl suberate has also been used in the development of new drugs, where it is used as a carrier molecule to improve the solubility and bioavailability of poorly soluble drugs.
Propriétés
Numéro CAS |
16868-07-8 |
|---|---|
Nom du produit |
Diphenyl suberate |
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
diphenyl octanedioate |
InChI |
InChI=1S/C20H22O4/c21-19(23-17-11-5-3-6-12-17)15-9-1-2-10-16-20(22)24-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
Clé InChI |
NOPGQWZBTYTFAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)OC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



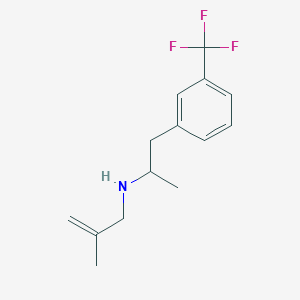
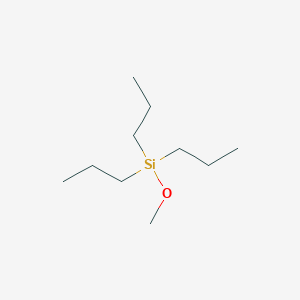
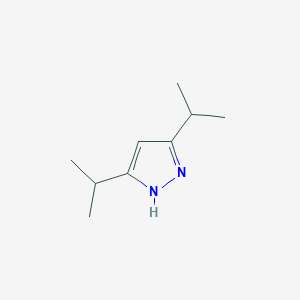
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
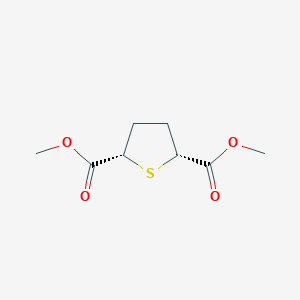
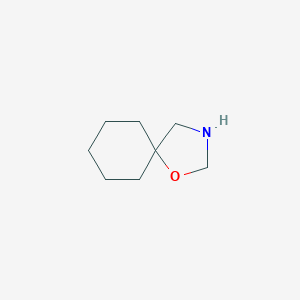
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
